4-(2-Hidroxi-etil)piperazin-2-ona

Descripción general

Descripción

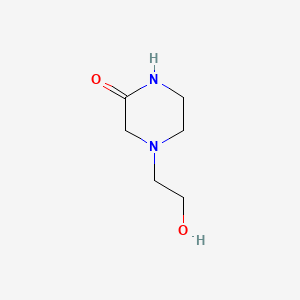

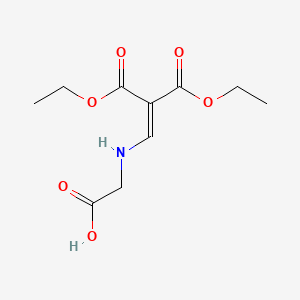

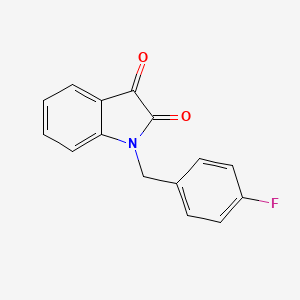

4-(2-Hydroxyethyl)piperazin-2-one is an organic compound with the molecular formula C6H12N2O2 and a molecular weight of 144.17 g/mol . It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Aplicaciones Científicas De Investigación

Cultivo de tejidos

Este compuesto es excelente para el cultivo de tejidos . Proporciona un entorno estable para que las células crezcan y proliferen, lo cual es crucial para estudiar el comportamiento celular y llevar a cabo diversos experimentos .

Fosforilación oxidativa

Desempeña un papel importante en la fosforilación oxidativa . Este proceso forma parte de la respiración celular, donde las células utilizan enzimas para oxidar nutrientes, liberando así energía .

Síntesis de proteínas

El compuesto se utiliza en la síntesis de proteínas con sistemas bacterianos libres de células . Ayuda en la formación de proteínas a partir de aminoácidos, un proceso fundamental para la vida .

Fotofosforilación

Se utiliza en la fotofosforilación , un proceso que utilizan las plantas y algunas bacterias para convertir la energía solar en energía química durante la fotosíntesis .

Fijación de CO2

El compuesto se utiliza en la fijación de CO2 . Este es un proceso en la fotosíntesis donde las plantas convierten el dióxido de carbono y otros compuestos en glucosa .

Estudios de microscopía electrónica de transmisión (TEM)

Es un tampón adecuado para estudios de TEM . En estos estudios, no afecta a los sustratos metálicos, lo que lo hace ideal para observar la ultraestructura de diversas muestras biológicas e inorgánicas .

Extracción y purificación de proteínas

Se utiliza comúnmente en la preparación de medios de cultivo celular, extracción y purificación de proteínas. Estos procesos son esenciales en la investigación en biotecnología y biología molecular.

Técnicas de electroforesis y cromatografía

El compuesto se utiliza en técnicas de electroforesis y cromatografía para separar y analizar proteínas y ácidos nucleicos. Estas técnicas son fundamentales en la bioquímica y la genética.

Análisis Bioquímico

Biochemical Properties

4-(2-Hydroxyethyl)piperazin-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with riboflavin in the presence of light, leading to the production of hydrogen peroxide . This interaction highlights the importance of controlling environmental conditions when using 4-(2-Hydroxyethyl)piperazin-2-one in biochemical experiments.

Cellular Effects

The effects of 4-(2-Hydroxyethyl)piperazin-2-one on different cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it is known to maintain physiological pH in cell culture environments, which is crucial for the proper functioning of cells . This buffering capacity helps in stabilizing the cellular environment, thereby supporting various cellular processes.

Molecular Mechanism

At the molecular level, 4-(2-Hydroxyethyl)piperazin-2-one exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. The compound’s ability to maintain pH levels is attributed to its zwitterionic nature, which allows it to buffer against changes in hydrogen ion concentration . This property is particularly useful in maintaining the stability of biochemical reactions.

Temporal Effects in Laboratory Settings

The stability and degradation of 4-(2-Hydroxyethyl)piperazin-2-one over time are critical factors in laboratory settings. It has been reported that the compound can catalyze reactions with riboflavin under light exposure, leading to the production of hydrogen peroxide . Therefore, it is recommended to store solutions containing 4-(2-Hydroxyethyl)piperazin-2-one in dark conditions to prevent unwanted reactions. Long-term studies have shown that the compound remains stable under controlled conditions, ensuring consistent results in experiments.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Hydroxyethyl)piperazin-2-one can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . These methods typically require specific reaction conditions, such as the presence of a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like acetone or methanol .

Industrial Production Methods: Industrial production of 4-(2-Hydroxyethyl)piperazin-2-one often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like purification through crystallization or distillation to obtain the desired product with high purity .

Análisis De Reacciones Químicas

Types of Reactions: 4-(2-Hydroxyethyl)piperazin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups like the hydroxyl group and the piperazine ring.

Common Reagents and Conditions: Common reagents used in the reactions of 4-(2-Hydroxyethyl)piperazin-2-one include oxidizing agents like hydrogen peroxide, reducing agents

Propiedades

IUPAC Name |

4-(2-hydroxyethyl)piperazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O2/c9-4-3-8-2-1-7-6(10)5-8/h9H,1-5H2,(H,7,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPUICVIJDAOKBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(=O)N1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20885250 | |

| Record name | 2-Piperazinone, 4-(2-hydroxyethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20885250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23936-04-1 | |

| Record name | 4-(2-Hydroxyethyl)-2-piperazinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23936-04-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Piperazinone, 4-(2-hydroxyethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023936041 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Piperazinone, 4-(2-hydroxyethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Piperazinone, 4-(2-hydroxyethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20885250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(5,6,7,8-Tetrahydro-benzo[4,5]thieno[2,3-d]-pyrimidin-4-ylamino)-butyric acid](/img/structure/B1300926.png)

![4-[4-(Propan-2-yl)phenoxy]butanoic acid](/img/structure/B1300935.png)

![4-{[(4-Methoxyphenyl)sulfonyl]amino}butanoic acid](/img/structure/B1300955.png)

![1-Isopropyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1300959.png)

![4-[(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)methyl]benzoic acid](/img/structure/B1300960.png)

![(6-Ethyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid](/img/structure/B1300963.png)